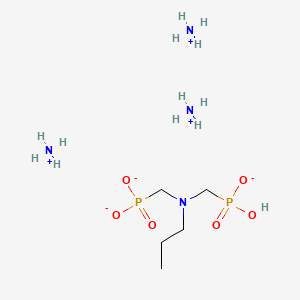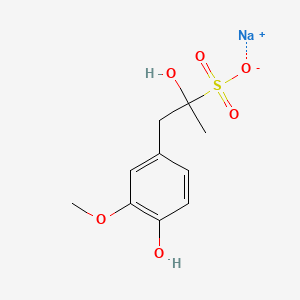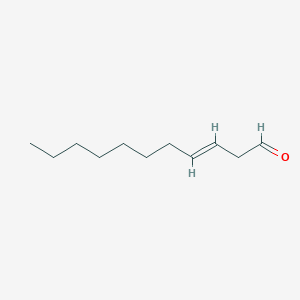
3-Undecenal, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Undecenal, (3E)- is an organic compound with the molecular formula C11H20O. It is an unsaturated aldehyde with a double bond in the E-configuration. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Undecenal, (3E)- can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, 3-Undecenal, (3E)- is often produced through the hydroformylation of 1-decene. This process involves the addition of a formyl group to the terminal carbon of the alkene, followed by isomerization to achieve the E-configuration. The reaction is catalyzed by transition metal complexes, such as rhodium or cobalt, and requires high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
3-Undecenal, (3E)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 3-Undecenoic acid.
Reduction: 3-Undecanol.
Substitution: Halogenated derivatives of 3-Undecenal.
Scientific Research Applications
3-Undecenal, (3E)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Undecenal, (3E)- exerts its effects involves interactions with cellular membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and cellular processes. Additionally, the compound’s hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function .
Comparison with Similar Compounds
3-Undecenal, (3E)- can be compared with other similar compounds, such as:
3-Decenal, (3E)-: Similar structure but with one less carbon atom, leading to different physical and chemical properties.
3-Dodecenal, (3E)-: Similar structure but with one more carbon atom, affecting its volatility and reactivity.
2-Undecenal, (2E)-: Positional isomer with the double bond at a different location, resulting in different reactivity and applications.
The uniqueness of 3-Undecenal, (3E)- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
77928-05-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(E)-undec-3-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9,11H,2-7,10H2,1H3/b9-8+ |
InChI Key |
NFZSRVXWQFKKHZ-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CC=O |
Canonical SMILES |
CCCCCCCC=CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)


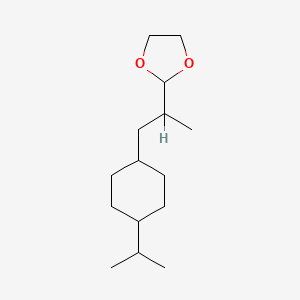
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
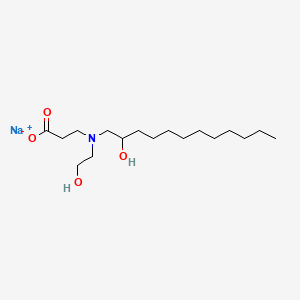
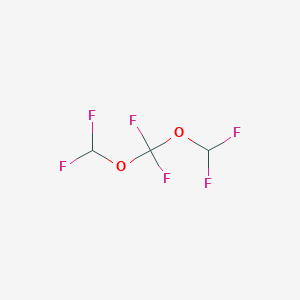
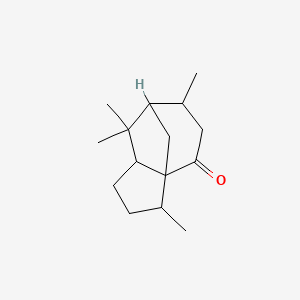
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)
